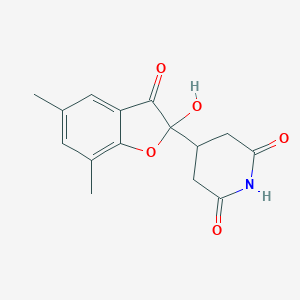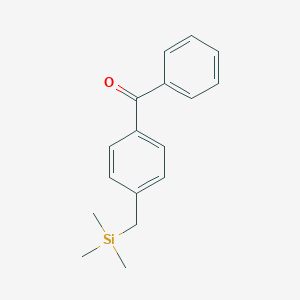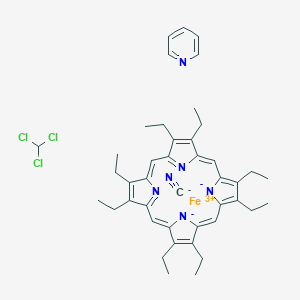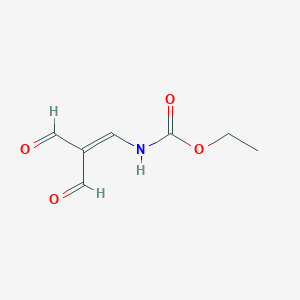
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate, also known as ethyl ferulate, is a natural compound found in various plants and is widely used in scientific research due to its potential therapeutic properties. Ethyl ferulate is a derivative of ferulic acid, which is a well-known antioxidant and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Ethyl ferulate has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. Ethyl ferulate has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in various cell types. It also has the ability to modulate the expression of genes involved in inflammation and cell proliferation.
Mecanismo De Acción
The mechanism of action of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is not fully understood, but it is believed to act through multiple pathways. One of the main mechanisms is through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and cell survival. Ethyl ferulate has been shown to inhibit the activation of NF-κB and its downstream targets, including cytokines and chemokines.
Efectos Bioquímicos Y Fisiológicos
Ethyl ferulate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. Ethyl ferulate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate in lab experiments is its low toxicity and high bioavailability. It can be easily synthesized in large quantities and is stable under normal storage conditions. However, one of the limitations of using Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is its low solubility in water, which can affect its bioavailability in some experimental systems.
Direcciones Futuras
There are several future directions for the study of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate. One area of research is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic effects in different disease models, such as cardiovascular disease and neurodegenerative diseases. Furthermore, the molecular mechanisms of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate need to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is a natural compound with potential therapeutic properties that has been extensively studied in scientific research. It possesses antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. Ethyl ferulate can be easily synthesized and has low toxicity, making it an attractive candidate for further research. However, its low solubility in water is a limitation, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Ethyl ferulate is synthesized by the reaction of ferulic acid with ethanolamine in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be increased by recrystallization from a suitable solvent.
Propiedades
Número CAS |
135305-08-7 |
|---|---|
Nombre del producto |
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate |
Fórmula molecular |
C7H9NO4 |
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
ethyl (NE)-N-[(E)-2-formyl-3-hydroxyprop-2-enylidene]carbamate |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)8-3-6(4-9)5-10/h3-5,9H,2H2,1H3/b6-4+,8-3+ |
Clave InChI |
XLAOEFBWFNPTDI-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)NC=C(C=O)C=O |
SMILES |
CCOC(=O)N=CC(=CO)C=O |
SMILES canónico |
CCOC(=O)NC=C(C=O)C=O |
Sinónimos |
Carbamic acid, (2-formyl-3-oxo-1-propenyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



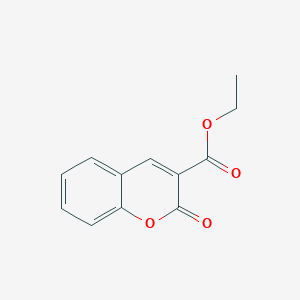
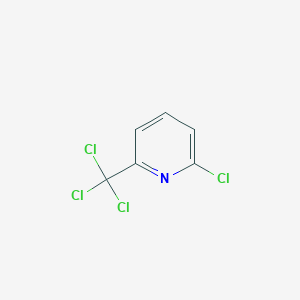
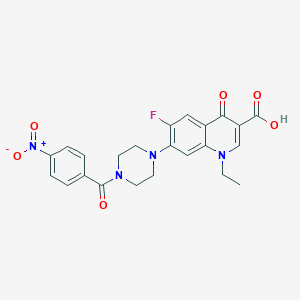
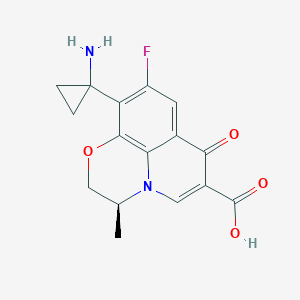
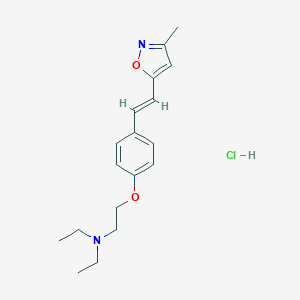
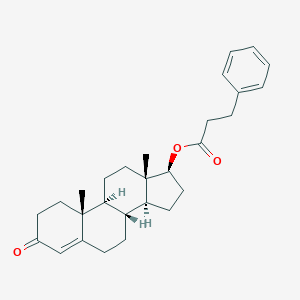
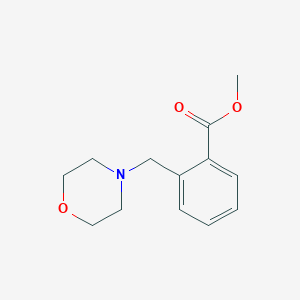
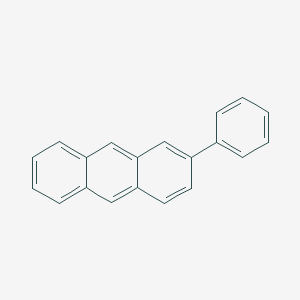
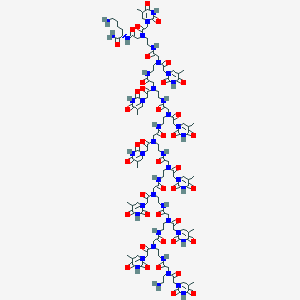
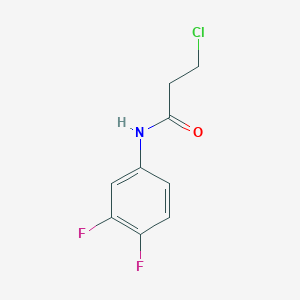
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
